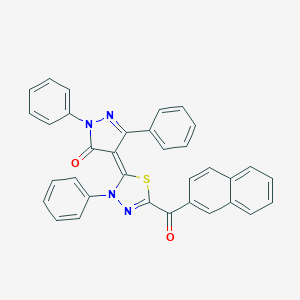![molecular formula C21H27N3O4S B283156 2-(3,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B283156.png)
2-(3,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as DMXAA and has been studied for its potential use in cancer treatment.
作用機序
DMXAA works by activating the immune system to attack cancer cells. It does this by inducing the production of cytokines, which are signaling molecules that stimulate the immune system. DMXAA specifically targets the tumor vasculature, which is the network of blood vessels that supply the tumor with nutrients and oxygen. By destroying the tumor blood vessels, DMXAA cuts off the tumor's supply of nutrients and oxygen, leading to tumor cell death.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, including TNF-alpha, IL-6, and IFN-gamma. It has also been shown to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. In addition, DMXAA has been shown to activate the NF-kappaB pathway, which plays a role in the immune response.
実験室実験の利点と制限
One advantage of using DMXAA in lab experiments is that it has been shown to have anti-tumor activity in a variety of cancer types. This makes it a promising candidate for further study as a potential cancer treatment. However, there are also limitations to using DMXAA in lab experiments. For example, it has been shown to have low solubility in water, which can make it difficult to administer in vivo. In addition, it has been shown to have a short half-life in the body, which can limit its effectiveness.
将来の方向性
There are a number of future directions for DMXAA research. One area of interest is in developing new formulations of DMXAA that can improve its solubility and half-life in the body. Another area of interest is in studying the mechanism of action of DMXAA in more detail, to better understand how it induces the immune response and how it targets the tumor vasculature. Finally, there is interest in studying the potential use of DMXAA in combination with other cancer treatments, to see if it can enhance their effectiveness.
合成法
DMXAA can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylphenol with 2-chloro-N-(4-methylsulfonylphenyl)acetamide to form the intermediate compound 2-(3,4-dimethylphenoxy)-N-(2-chloroacetyl-N-(4-methylsulfonylphenyl)acetamide. This intermediate is then treated with piperazine to form the final product DMXAA.
科学的研究の応用
DMXAA has been studied for its potential use as an anti-cancer agent. It has been shown to have anti-tumor activity in various types of cancer, including lung, breast, and colon cancer. DMXAA works by targeting the tumor vasculature and inducing the production of cytokines, which leads to the destruction of the tumor blood vessels and subsequent tumor cell death.
特性
分子式 |
C21H27N3O4S |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
2-(3,4-dimethylphenoxy)-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H27N3O4S/c1-16-8-9-18(14-17(16)2)28-15-21(25)22-19-6-4-5-7-20(19)23-10-12-24(13-11-23)29(3,26)27/h4-9,14H,10-13,15H2,1-3H3,(H,22,25) |
InChIキー |
GMIGHIZDPNEZAE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)C |
正規SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283073.png)
![3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283074.png)
![3-Acetyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283075.png)
![Methyl 1-(4-chlorophenyl)-7-(4-methylbenzylidene)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283076.png)
![1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283077.png)

![N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B283081.png)
![3-Benzoyl-2-(3,4-dimethoxyphenyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283084.png)
![2-(1,3-Benzodioxol-5-yl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283085.png)
![8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283086.png)
![8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283087.png)


![[5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl](phenyl)methanone](/img/structure/B283094.png)